molecular formula C8H13N3 B563193 1-Isopropyl-1H-pyrrole-3-carboximidamide CAS No. 105533-83-3

1-Isopropyl-1H-pyrrole-3-carboximidamide

Cat. No.: B563193
CAS No.: 105533-83-3
M. Wt: 151.213
InChI Key: BJYWFRNUXOUQNY-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrrole-3-carboximidamide (CAS: 105533-83-3) is a pyrrole derivative with a molecular formula of C₈H₁₃N₃ and a molecular weight of 151.21 g/mol . The compound features a pyrrole ring substituted with an isopropyl group at the 1-position and a carboximidamide moiety at the 3-position. Its structural simplicity and functional groups make it a candidate for applications in medicinal chemistry, particularly as a precursor for bioactive molecules.

Properties

CAS No.

105533-83-3

Molecular Formula

C8H13N3

Molecular Weight

151.213

IUPAC Name

1-propan-2-ylpyrrole-3-carboximidamide

InChI

InChI=1S/C8H13N3/c1-6(2)11-4-3-7(5-11)8(9)10/h3-6H,1-2H3,(H3,9,10)

InChI Key

BJYWFRNUXOUQNY-UHFFFAOYSA-N

SMILES

CC(C)N1C=CC(=C1)C(=N)N

Synonyms

1H-Pyrrole-3-carboximidamide,1-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-isopropyl-1H-pyrrole-3-carboximidamide and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Key Properties
This compound C₈H₁₃N₃ 151.21 Isopropyl (1-position) Carboximidamide (3-position) Moderate lipophilicity; hydrogen-bonding capacity from carboximidamide
1-Methyl-1H-pyrrole-3-carboximidamide C₆H₁₀N₃ ~136.16 (estimated) Methyl (1-position) Carboximidamide (3-position) Lower steric hindrance; reduced lipophilicity compared to isopropyl analog
3-Heptyl-1H-pyrrole C₁₁H₁₉N 165.28 Heptyl chain (3-position) None High lipophilicity; potential membrane permeability enhancement
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 Methyl (1-position), ketone (5-position) Carboxylic acid (3-position) High polarity due to carboxylic acid; pH-dependent solubility
Pyrazole derivative (CAS: -) C₁₂H₁₅N₅ ~241.29 (estimated) Isopropyl (1-position), pyridinyl (3-position) Carboximidamide (5-position) Enhanced π-π interactions from pyridinyl group; pyrazole core alters electronic properties

Structural and Functional Insights

Substituent Effects

  • Isopropyl vs. Methyl : The isopropyl group in this compound introduces greater steric bulk and lipophilicity compared to the methyl group in its analog (CAS: 105533-73-1). This may enhance membrane permeability but reduce solubility in aqueous media .
  • Carboximidamide vs.

Core Heterocycle Variations

  • Pyrrole vs. Pyrazole : The pyrazole derivative (CAS: -) features two adjacent nitrogen atoms in its aromatic ring, altering electronic distribution and acidity compared to pyrrole. This may influence binding interactions in drug-receptor applications .

Pharmacological Relevance

  • The trifluoromethylpyridinyl-substituted pyrrole (Compound 41, MW: 392.2) demonstrates that bulky electron-withdrawing groups enhance target affinity in kinase inhibitors, suggesting that the isopropyl group in the target compound could be optimized for similar applications .

Research Implications

This compound’s balance of moderate lipophilicity and hydrogen-bonding capacity positions it as a versatile scaffold for drug discovery. Future studies should explore:

  • Structure-Activity Relationships (SAR) : Modifying the isopropyl group to balance solubility and permeability.
  • Synthetic Applications : Leveraging carboximidamide reactivity for coupling with pharmacophores.

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